2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE
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Overview
Description
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE is a complex organic compound that features both benzodiazole and benzodioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE typically involves the following steps:
Formation of Benzodiazole Moiety: This can be achieved by cyclization of o-phenylenediamine with carbon disulfide under basic conditions.
Formation of Benzodioxole Moiety: This involves the cyclization of catechol with formaldehyde.
Coupling Reaction: The benzodiazole and benzodioxole intermediates are then coupled using a suitable linker, such as an acetamide group, under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a fluorescent probe due to its unique structural features.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The benzodiazole moiety can intercalate with DNA, while the benzodioxole moiety can interact with proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2H-1,3-BENZODIOXOL-4-YL)ACETAMIDE
- 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2H-1,3-BENZODIOXOL-6-YL)ACETAMIDE
Uniqueness
The uniqueness of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3-benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-15(17-10-5-6-13-14(7-10)22-9-21-13)8-23-16-18-11-3-1-2-4-12(11)19-16/h1-7H,8-9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITYDHCRVHOJCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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